2-Hydroxy-3-naphthoic Acid 2-Chloroanilide
Description
Chemical Identity: 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide (CAS: 6704-40-1) is a naphthamide derivative formed by the condensation of 2-hydroxy-3-naphthoic acid with 2-chloroaniline. It is also known as N-(2-chlorophenyl)-3-phenylacrylamide and 3-hydroxy-[2]naphthoesaeure-(2-chlor-anilid) .
Synthesis:
The parent acid, 2-hydroxy-3-naphthoic acid, is synthesized via carboxylation of β-naphthol under high-pressure CO₂ (10 atm) at 190°C, yielding 91.4% purity . The anilide derivative is produced by reacting the acid chloride or ester of 2-hydroxy-3-naphthoic acid with 2-chloroaniline, often using catalysts like phosphorus trichloride .
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-7-3-4-8-15(14)19-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,20H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUTTQQHSRBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344643 | |
| Record name | GNF-Pf-4815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6704-40-1 | |
| Record name | N-(2-Chlorophenyl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6704-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GNF-Pf-4815 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Reactants
- 2-Hydroxy-3-naphthoic acid is used as the starting acid component.
- 2-Chloroaniline or substituted chloroanilines (e.g., 2,5-dimethoxy-4-chloroaniline) act as the amine coupling partner.
- Solvents : Organic solvents immiscible with water such as toluene or chlorobenzene are preferred. These solvents provide a suitable medium for the reaction and facilitate product isolation due to their immiscibility with water and appropriate boiling points (around 85°C or higher).
Reaction Conditions
- The acid is dissolved in the chosen organic solvent (0.5 to 1.5 parts solvent per part acid).
- The chloroaniline derivative is added in a slight molar excess (1.05 to 1.5 parts relative to the acid).
- The mixture is heated and stirred at temperatures ranging from 50°C to 120°C, commonly around 85°C.
- Reaction times vary from 2 to 12 hours, with 5 hours being a typical duration to achieve optimal yields.
- The reaction is carried out in a reactor equipped for stirring and temperature control.
Example Preparation Procedure
| Step | Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Dissolve 1 part 2-hydroxy-3-naphthoic acid in 1.1 parts toluene or chlorobenzene | Room temperature | - |
| 2 | Add 1.15 parts 2,5-dimethoxy-4-chloroaniline | - | - |
| 3 | Heat and stir the mixture at 85°C for 5 hours | 85°C, 5 h | 89% (crude) |
| 4 | Isolate crude product by filtration or crystallization | - | - |
This procedure yields the crude 2-hydroxy-3-naphthoic acid 2-chloroanilide product with an 85-90% yield range depending on exact conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| 2-Hydroxy-3-naphthoic acid | 1 part (molar basis) | Starting material |
| Chloroaniline derivative | 1.05 - 1.5 parts (molar basis) | Slight excess to drive reaction |
| Solvent | 0.5 - 1.5 parts (immiscible with water) | Toluene, chlorobenzene preferred |
| Reaction temperature | 50 - 120°C, typically 85°C | Controlled heating for 2-12 hours |
| Reaction time | 2 - 12 hours, typically 5 hours | Longer times do not significantly improve yield |
| Yield | 85 - 90% (crude product) | Depends on exact conditions |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-naphthoic Acid 2-Chloroanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Intermediates
Azo Pigments Production
One of the primary applications of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide is as an intermediate in the synthesis of azo pigments. The compound serves as a coupling component in the diazotization reaction, which is crucial for producing high molecular weight azo pigments characterized by high crystallinity and vivid colors. The process involves coupling diazonium salts with this compound to yield pigments with desirable properties such as stability and brightness .
Table 1: Azo Pigments Derived from this compound
| Pigment Name | Color | Application |
|---|---|---|
| Yellow Azo Pigment | Yellow | Textile dyes |
| Red Azo Pigment | Red | Plastics and coatings |
| Blue Azo Pigment | Blue | Inks and paints |
Biological Applications
Fluorescent Probes for Bacterial Detection
In microbiology, derivatives of 2-Hydroxy-3-naphthoic Acid have been utilized as fluorescent probes for detecting specific bacterial cells. A study demonstrated that using HNPP (a derivative) in conjunction with Fast Red TR significantly enhanced the detection sensitivity of low-rRNA-content bacterial cells, making it a valuable tool for environmental microbiology .
Case Study: Detection of Bacterial Cells
- Objective: To improve detection methods for environmental bacteria.
- Method: In situ hybridization using HNPP.
- Results: Fluorescent signals were up to eight times more intense than traditional methods, allowing for better identification of target cells.
Environmental Science
Assessment of Environmental Impact
Research has indicated that compounds like 2-Hydroxy-3-naphthoic Acid can be assessed for their environmental impact, particularly concerning their degradation products in soil and water systems. Studies have shown that this compound can exist primarily as an anion in moist soils, influencing its mobility and bioavailability .
Table 2: Environmental Behavior of 2-Hydroxy-3-naphthoic Acid
| Property | Value | Implication |
|---|---|---|
| pKa | 2.79 | Exists mainly as an anion |
| Soil Mobility | Moderate | Potential for leaching |
| Bioavailability | High | Risk of uptake by organisms |
Safety and Toxicity Studies
Safety assessments have evaluated the toxicity profiles of compounds related to 2-Hydroxy-3-naphthoic Acid. For instance, acute toxicity studies indicated potential skin irritation and systemic effects at higher doses . These findings are critical for determining safe handling practices in laboratory settings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Naphthol AS-D (2-Hydroxy-3-naphthoic Acid o-Toluidide)
Structure : Replaces 2-chloroaniline with o-toluidine.
Properties :
- Fluorescence : Exhibits pH-dependent spectral shifts in aqueous solutions, similar to 2-chloroanilide .
- Applications : Widely used as a coupling agent in dye manufacturing (e.g., Azoic Coupling Component 18) .
Pamoic Acid (Embonic Acid)
Structure : Derived from 2-hydroxy-3-naphthoic acid and formaldehyde, forming a dimeric structure .
Properties :
- Solubility : Insoluble in water; forms salts (pamoates) with basic drugs to improve stability .
- Applications : Drug formulation (e.g., antiparasitic agents) .
3-Hydroxy-2-naphthoic Acid Hydrazide
Structure : Hydrazide derivative of 3-hydroxy-2-naphthoic acid.
Properties :
- Reactivity : Used in chelation chemistry for transition metal complexes .
- Applications : Metal ion detection and catalysis .
| Property | This compound | 3-Hydroxy-2-naphthoic Acid Hydrazide |
|---|---|---|
| Functional Group | Chloroanilide | Hydrazide |
| Key Use | Dye intermediate | Metal chelation |
| Solubility | Soluble in chlorobenzene | Soluble in DMF |
Key Research Findings
Fluorescence and Spectral Behavior
- pH Sensitivity : The fluorescence intensity of 2-hydroxy-3-naphthoic acid derivatives, including the 2-chloroanilide, varies significantly with pH due to protonation/deprotonation of hydroxyl and carboxyl groups .
- Substitution Effects : Methyl substitution at the hydroxyl group reduces fluorescence quantum yield by 30% compared to the parent compound .
Biological Activity
2-Hydroxy-3-naphthoic Acid 2-Chloroanilide (CAS No. 6704-40-1) is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound features a naphthalene ring system with hydroxyl and chloroaniline substituents. Its molecular formula is C13H10ClNO3, and it possesses distinct physicochemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 253.68 g/mol |
| Melting Point | 145-150 °C |
| Solubility in Water | Slightly soluble |
| LogP | 3.5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic processes.
- Antioxidant Properties : It may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Studies
A series of studies have evaluated the antimicrobial efficacy of this compound against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.
Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cell lines demonstrated that this compound has varying effects depending on concentration:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : Approximately 50 µg/mL after 48 hours of exposure.
This indicates potential for further exploration in cancer therapeutic applications.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported on the effectiveness of this compound against multi-drug resistant strains of bacteria. The researchers noted a significant reduction in bacterial load when treated with sub-MIC concentrations, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects on breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to apoptosis, suggesting a possible mechanism for its anticancer properties.
Q & A
Q. What is the recommended synthetic route for 2-Hydroxy-3-naphthoic Acid 2-Chloroanilide?
Methodological Answer: The synthesis involves two primary steps:
Preparation of 2-Hydroxy-3-naphthoic Acid : Use the Kolbe-Schmitt reaction, where sodium 2-naphtholate is carboxylated with CO₂ under high temperature and pressure. This reaction predominantly yields the 3-substituted product due to thermodynamic control .
Formation of the Anilide Derivative : React the acid with 2-chloroaniline using coupling agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to activate the carboxylic acid, followed by amide bond formation .
Q. Key Considerations :
- Monitor reaction temperature (optimal range: 210–240°C for the Kolbe-Schmitt step) .
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How can researchers resolve discrepancies in reported solubility data for 2-Hydroxy-3-naphthoic acid intermediates?
Methodological Answer: Conflicting solubility reports (e.g., "poorly soluble in water" vs. "slightly soluble in hot water" ) can be addressed via:
Experimental Validation :
- Perform solubility tests in standardized solvents (e.g., water, ethanol, DMSO) under controlled temperatures.
- Use techniques like UV-Vis spectroscopy or gravimetric analysis to quantify solubility.
Structural Analysis :
- Check for polymorphic forms or impurities using X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
Table 1 : Example Solubility Data Comparison
| Solvent | Reported Solubility () | Reported Solubility () |
|---|---|---|
| Cold Water | Insoluble | Almost insoluble |
| Hot Water | N/A | Slightly soluble |
| Ethanol | Soluble | Soluble |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, focusing on the hydroxyl (-OH), carboxylic acid (-COOH), and anilide (-NHCO-) protons .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : Verify molecular weight (expected: ~307.7 g/mol based on C₁₇H₁₂ClNO₃).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in 2-naphthoic acid derivatives?
Methodological Answer:
- Substitution Analysis :
- Introduce substituents (e.g., halogens, alkyl groups) at positions 1, 6, or 8 to evaluate effects on receptor binding or catalytic activity. For example, 6-phenyl substitution in 2-hydroxy-3-naphthoic acid reduces maximal inhibition in NMDA receptor studies .
- In Silico Modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., NMDA receptors).
- Perform density functional theory (DFT) calculations to assess electronic effects of substituents.
Table 2 : Example SAR Data for Analogous Compounds
| Compound | Substitution Position | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Hydroxy-3-naphthoic acid | None | 12 µM | |
| 6-Phenyl derivative | Position 6 | 45 µM |
Q. What methodologies assess the environmental persistence of this compound?
Methodological Answer:
- Biodegradation Studies :
- Ecotoxicity Assays :
- Use Daphnia magna or algae growth inhibition tests to evaluate acute/chronic toxicity.
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Process Parameters :
- Temperature : Higher temperatures (230–240°C) favor the Kolbe-Schmitt reaction but risk side products .
- Catalysts : Explore Lewis acids (e.g., ZnCl₂) to enhance carboxylation efficiency.
- Workup Strategies :
- Use recrystallization (ethanol/water) to purify the final product and improve yield .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
